3-Guanidinopropionsäure

Übersicht

Beschreibung

RGX-202 ist ein niedermolekularer Inhibitor, der den Kreatintransporter SLC6A8 angreift, der eine entscheidende Rolle im zellulären Energiestoffwechsel spielt .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RGX-202 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließenden Kupplungsreaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und wurden in der öffentlich zugänglichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Synthese die Verwendung verschiedener organischer Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von RGX-202 würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die regulatorischen Standards für pharmazeutische Verbindungen zu erfüllen. Die Produktionsmethoden würden auch die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation umfassen .

Wissenschaftliche Forschungsanwendungen

RGX-202 has several scientific research applications, including:

Wirkmechanismus

Target of Action

The primary target of 3-Guanidinopropionic acid (3-GPA) is the creatine transporter . This transporter is responsible for the uptake of creatine, a molecule that plays a crucial role in energy storage and transfer within cells .

Mode of Action

3-GPA acts by competitively inhibiting the creatine transporter . This means it binds to the transporter and prevents creatine from being taken up into cells . As a result, the intracellular concentrations of creatine and phosphocreatine decrease over time .

Biochemical Pathways

The inhibition of creatine transport by 3-GPA affects the creatine kinase system , a key player in cellular energy transport . This system buffers ADP concentration by transferring high-energy phosphate groups between creatine and ADP . The decrease in intracellular creatine and phosphocreatine concentrations caused by 3-GPA leads to a shift from glycolytic to oxidative metabolism in skeletal muscle .

Pharmacokinetics

It is known that 3-gpa and other creatine analogs are themselves transported by the creatine transporter .

Result of Action

The action of 3-GPA leads to several effects at the molecular and cellular levels. In skeletal muscle, the shift to oxidative metabolism induced by 3-GPA increases cellular glucose uptake and enhances fatigue tolerance . In heart tissue, this shift to mitochondrial metabolism is less pronounced, and myocardial contractility is modestly reduced . In brain tissue, adaptations in energy metabolism result in enhanced ATP stability and increased survival during hypoxia .

Biochemische Analyse

Biochemical Properties

3-GPA has been shown to competitively inhibit creatine transport across the plasmalemma . It interacts with the creatine transporter, and other creatine analogs appear to be transported themselves by the creatine transporter . Uptake was shown to be inhibited most efficiently and in a competitive manner by 3-GPA .

Cellular Effects

3-GPA has been shown to decrease intracellular creatine and phosphocreatine in all tissues studied . In skeletal muscle, this effect induced a shift from glycolytic to oxidative metabolism, increased cellular glucose uptake, and increased fatigue tolerance . In heart tissue, this shift to mitochondrial metabolism was less pronounced .

Molecular Mechanism

3-GPA is an endogenous AMP-activated protein kinase (AMPK) stimulator and PPARγ coactivator 1α (PGC-1α) activator . AMPK is an enzyme involved in cellular energy homeostasis . PGC-1α activation results in enhanced expression of AMPK, as well as genes for oxidative phosphorylation, electron transport chain, and mitochondrial biogenesis .

Temporal Effects in Laboratory Settings

When fed to rats and mice, 3-GPA was shown to cause the concentrations of creatine and phosphocreatine in heart and skeletal muscle to progressively decrease over time . Furthermore, in animals fed 3-GPA, the accumulation of these creatine analogs within the tissues is paralleled by a decline in intracellular creatine and phosphocreatine concentrations .

Dosage Effects in Animal Models

In animal models of non-insulin-dependent diabetes mellitus (NIDDM), 3-GPA improved insulin sensitivity and promoted weight loss selectively from adipose tissue . Treatment of animals with 3-GPA has not only been shown to significantly lower body weight, but also retards growth relative to normal controls . 3-GPA will even cause young animals to stop eating and often die .

Metabolic Pathways

3-GPA may be formed by L-arginine:glycine amidinotransferase through transamidination between arginine and β-alanine . It plays a pivotal role in the storage and utilization of phosphate-bound energy via creatine kinase in the brain, thus serving to maintain energy homeostasis in the brain .

Transport and Distribution

3-GPA is transported and distributed within cells and tissues via the creatine transporter . It has been shown to competitively inhibit creatine transport across the plasmalemma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RGX-202 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of RGX-202 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds. The production methods would also involve the use of advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RGX-202 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: RGX-202 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Produkte führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während die Reduktion reduzierte Formen von RGX-202 mit unterschiedlichen chemischen Eigenschaften erzeugen kann .

Wissenschaftliche Forschungsanwendungen

RGX-202 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Biologie: RGX-202 wird verwendet, um die Rolle des Kreatintransporters SLC6A8 im zellulären Energiestoffwechsel und seine Auswirkungen auf verschiedene biologische Prozesse zu untersuchen.

Medizin: RGX-202 wird als potenzielles Therapeutikum zur Behandlung der Duchenne-Muskeldystrophie und des kolorektalen Karzinoms untersucht. .

Wirkmechanismus

RGX-202 übt seine Wirkungen aus, indem es kompetitiv den Kreatintransporter SLC6A8 hemmt. Diese Hemmung verhindert die Aufnahme von Phosphokreatin in die Zellen, wodurch der zelluläre Energiestoffwechsel gestört wird. Die Abnahme der intrazellulären Phosphokreatinspiegel führt zu einer verringerten ATP-Produktion, die für das Zellüberleben und die Zellproliferation unerlässlich ist. Dieser Mechanismus ist besonders effektiv in Krebszellen, die sich unter hypoxischen Bedingungen auf den SLC6A8-Weg zur Energiegewinnung verlassen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sarepta ElevidysTM SRP-9001: Eine andere Gentherapie, die darauf ausgelegt ist, ein Transgen für ein Mikrodystrophin mit funktionellen Elementen ähnlich wie RGX-202 zu liefern.

Pfizer PF-06939926: Eine Gentherapie, die denselben Weg wie RGX-202 ansteuert.

Solid Biosciences SGT-003: Eine weitere experimentelle Gentherapie mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit von RGX-202

RGX-202 ist einzigartig in seiner Klasse von Verbindungen aufgrund seiner spezifischen Zielsetzung des Kreatintransporters SLC6A8. Dieser gezielte Ansatz ermöglicht eine präzisere Störung des zellulären Energiestoffwechsels, was ihn zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten macht, die auf diesen Weg angewiesen sind. Darüber hinaus hat RGX-202 in klinischen Studien ein günstiges Sicherheitsprofil gezeigt, mit minimalen Nebenwirkungen .

Biologische Aktivität

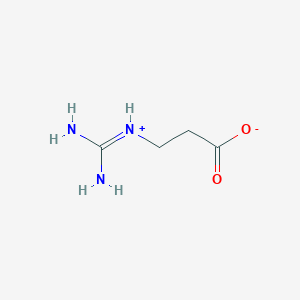

3-Guanidinopropionic acid (GPA) is a creatine analogue that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation, cardiovascular health, and muscle physiology. This article provides a comprehensive overview of the biological activity of GPA, including its mechanisms of action, effects on metabolic disorders, and implications for therapeutic applications.

3-Guanidinopropionic acid is characterized by its molecular formula and a molecular weight of 131.1 g/mol. It is synthesized through the transamidination of L-arginine and β-alanine. GPA acts primarily as a competitive inhibitor of the creatine transporter, which leads to a decrease in intracellular creatine and phosphocreatine levels across various tissues, including skeletal muscle, heart, and brain .

- Creatine Transport Inhibition : GPA competes with creatine for uptake through the creatine transporter, leading to reduced levels of creatine and phosphocreatine in muscle tissues .

- Metabolic Shift : In skeletal muscle, GPA induces a shift from glycolytic to oxidative metabolism, enhancing glucose uptake and increasing fatigue tolerance .

- Cardiovascular Effects : Studies indicate that GPA may lower blood pressure by modulating creatine kinase activity, thus affecting ATP regeneration in cardiac tissues .

1. Insulin Sensitivity and Weight Loss

GPA has been shown to improve insulin sensitivity and promote selective weight loss from adipose tissue in animal models of non-insulin-dependent diabetes mellitus (NIDDM). This effect is attributed to its ability to enhance glucose uptake in muscle tissues while reducing plasma insulin levels .

2. Effects on Muscle Physiology

In animal studies, chronic administration of GPA resulted in significant reductions in total creatine (up to 86.7%), phosphocreatine (up to 79.7%), and ATP levels (up to 38.8%) in skeletal muscle . This depletion leads to:

- Increased reliance on oxidative metabolism.

- Enhanced endurance during physical activities.

- Modest reductions in myocardial contractility without affecting cardiac output .

Case Studies and Clinical Trials

Several studies have explored the safety and efficacy of GPA in human subjects:

- First-in-Human Trial : A study involving 24 healthy men assessed the tolerability of low-dose GPA (100 mg daily) over one week. Results indicated that GPA was well tolerated with no serious adverse events reported. Plasma levels of GPA increased significantly compared to placebo .

- Animal Models : In obese diabetic ob/ob mice, GPA administration resulted in significant weight loss primarily from adipose tissue, confirming its potential as an anti-obesity agent .

Summary of Key Findings

Future Directions

The promising biological activities of 3-Guanidinopropionic acid suggest several avenues for future research:

- Pharmacokinetics and Pharmacodynamics : Further studies are needed to explore the pharmacokinetic profiles at varying doses in humans.

- Therapeutic Applications : Investigating GPA as a potential treatment for metabolic disorders such as obesity and diabetes.

- Long-term Effects : Understanding the long-term implications of GPA supplementation on muscle health and cardiovascular function.

Eigenschaften

IUPAC Name |

3-(diaminomethylideneamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c5-4(6)7-2-1-3(8)9/h1-2H2,(H,8,9)(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXXSJLYVJEBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188795 | |

| Record name | Guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Guanidinopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

353-09-3 | |

| Record name | β-Guanidinopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidinopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-guanidinopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ompenaclid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL1984YRKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.